molecular formula C29H32N2S B2434511 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole CAS No. 339277-19-9

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole

Cat. No. B2434511
CAS RN: 339277-19-9
M. Wt: 440.65
InChI Key: IOSATAMHRDAYJX-UHFFFAOYSA-N
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Description

The compound “2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole” has a molecular formula of C29H32N2S and a molar mass of 440.64 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

ABTS/PP Decolorization Assay of Antioxidant Capacity

The compound's relevance in antioxidant capacity assays, particularly in the ABTS•+ radical cation-based assays, is noteworthy. It highlights the potential use of the compound in studying antioxidant properties and the reaction pathways involved. The review by Ilyasov et al. (2020) provides insights into the mechanisms of these assays, particularly the ABTS/potassium persulfate decolorization assay, emphasizing the role of antioxidants and the specific reactions, such as coupling, that may influence the assay results (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Synthetic Phenolic Antioxidants in Environmental and Toxicological Studies

Liu & Mabury (2020) discuss the widespread use of synthetic phenolic antioxidants (SPAs) in industrial and commercial products and their implications on the environment, human exposure, and toxicity. The occurrence of SPAs in various environmental matrices and their potential toxicological effects, including hepatic toxicity and endocrine-disrupting effects, are highlighted. The compound's relevance in this context is significant for understanding environmental and health impacts (Liu & Mabury, 2020).

Transformation of Azoles into Central Nervous System Acting Drugs

Saganuwan's (2020) research provides insights into the transformation of azole compounds, including imidazole, into more potent drugs for treating central nervous system (CNS) diseases. The paper discusses the synthesis pathways and the resultant compounds' potential CNS effects due to the presence of heteroatoms like nitrogen, oxygen, and sulfur, hinting at the therapeutic potential of imidazole derivatives, including the compound (Saganuwan, 2020).

Catalytic Non-Enzymatic Kinetic Resolution

Pellissier (2011) discusses the importance of catalytic non-enzymatic kinetic resolution in the synthesis of chiral compounds, highlighting the progress made in developing chiral catalysts for asymmetric reactions. The review mentions various types of compounds, including sulfur compounds, potentially involving the compound , in such catalytic processes (Pellissier, 2011).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, it is generally important to handle all chemicals with appropriate safety measures. Material Safety Data Sheets (MSDS) should be referred to when handling this compound .

properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)32-21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSATAMHRDAYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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